molecular formula C22H44 B12538342 9-Methyl-9-(prop-1-EN-2-YL)octadecane CAS No. 656824-75-8

9-Methyl-9-(prop-1-EN-2-YL)octadecane

Cat. No.: B12538342
CAS No.: 656824-75-8
M. Wt: 308.6 g/mol
InChI Key: RMCFZFVCBNJKDB-UHFFFAOYSA-N
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Description

9-Methyl-9-(prop-1-EN-2-YL)octadecane is an organic compound with the molecular formula C22H44 It is a derivative of octadecane, characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the ninth carbon atom of the octadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(prop-1-EN-2-YL)octadecane typically involves the alkylation of octadecane with appropriate reagents. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-9-(prop-1-EN-2-YL)octadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light or heat.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Cl2 or Br2 with UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

9-Methyl-9-(prop-1-EN-2-YL)octadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-9-(prop-1-EN-2-YL)octadecane depends on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

    Octadecane: A straight-chain hydrocarbon with the formula C18H38.

    9-Methyl-octadecane: A methyl-substituted derivative of octadecane.

    9-(prop-1-EN-2-YL)octadecane: A prop-1-en-2-yl-substituted derivative of octadecane.

Uniqueness: 9-Methyl-9-(prop-1-EN-2-YL)octadecane is unique due to the presence of both a methyl group and a prop-1-en-2-yl group at the ninth carbon position. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

656824-75-8

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

IUPAC Name

9-methyl-9-prop-1-en-2-yloctadecane

InChI

InChI=1S/C22H44/c1-6-8-10-12-14-16-18-20-22(5,21(3)4)19-17-15-13-11-9-7-2/h3,6-20H2,1-2,4-5H3

InChI Key

RMCFZFVCBNJKDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCC)C(=C)C

Origin of Product

United States

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